1-(2-phenylmorpholin-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone
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Overview
Description
1-(2-phenylmorpholin-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone is a complex organic compound that features a morpholine ring, a tetrazole ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenylmorpholin-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable phenyl halide under basic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Cyclohexyl Group Attachment: The cyclohexyl group can be attached through a Grignard reaction or other suitable alkylation methods.
Final Coupling: The final coupling of the morpholine and tetrazole derivatives can be achieved through a condensation reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-phenylmorpholin-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-phenylmorpholin-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-phenylmorpholin-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone: Unique due to the combination of morpholine, tetrazole, and cyclohexyl groups.
1-(2-phenylmorpholin-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanol: Similar structure but with an alcohol group instead of a ketone.
1-(2-phenylmorpholin-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethane: Similar structure but fully reduced to an alkane.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H27N5O2 |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-(2-phenylmorpholin-4-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]ethanone |
InChI |
InChI=1S/C20H27N5O2/c26-19(24-11-12-27-18(14-24)17-7-3-1-4-8-17)13-20(9-5-2-6-10-20)15-25-16-21-22-23-25/h1,3-4,7-8,16,18H,2,5-6,9-15H2 |
InChI Key |
VMVGQIQCAFGILR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)N2CCOC(C2)C3=CC=CC=C3)CN4C=NN=N4 |
Origin of Product |
United States |
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